molecular formula C9H8ClNO4 B3041464 Methyl 2-(4-chloro-3-nitrophenyl)acetate CAS No. 300355-23-1

Methyl 2-(4-chloro-3-nitrophenyl)acetate

Cat. No.: B3041464
CAS No.: 300355-23-1
M. Wt: 229.62 g/mol
InChI Key: LOJNXJAUOTWCJE-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-3-nitrophenyl)acetate (C${9}$H${8}$ClNO$_{4}$) is a nitroaromatic ester derivative widely employed as a synthetic intermediate in organic chemistry. Its structure features a methyl ester group attached to a phenyl ring substituted with chlorine (position 4) and nitro (position 3) groups. These electron-withdrawing substituents enhance the electrophilicity of the aromatic ring, making it reactive toward nucleophilic substitutions and cyclopropanation reactions .

A notable application is its use in synthesizing cyclopropane derivatives. For example, when reacted with dibromoethane in the presence of sodium hydride and N-methyl-2-pyrrolidone (NMP), it yields methyl 2-(4-chloro-3-nitrophenyl)cyclopropanoate, a precursor for bioactive molecules .

Properties

IUPAC Name

methyl 2-(4-chloro-3-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJNXJAUOTWCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-chloro-3-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(4-chloro-3-nitrophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-3-nitrophenyl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: Methyl 2-(4-chloro-3-aminophenyl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-chloro-3-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-(4-chloro-3-nitrophenyl)acetate exerts its effects depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Chloro vs. Fluoro Substituents

  • Methyl 2-(4-fluoro-3-nitrophenyl)acetate (C${9}$H${8}$FNO$_{4}$) replaces chlorine with fluorine at position 3. However, fluorine’s smaller size may reduce steric hindrance in reactions .
  • Methyl 2-(4-methoxy-3-nitrophenyl)acetate (C${10}$H${11}$NO$_{5}$) substitutes chlorine with a methoxy group. The electron-donating methoxy group decreases ring electrophilicity, altering reactivity in nucleophilic substitutions. This compound also exhibits a higher molecular weight (225.20 g/mol) and distinct solubility profiles due to the polar methoxy group .

Hydroxy and Methoxy Derivatives

  • 2-(4-Hydroxy-3-nitrophenyl)acetic acid (C${8}$H${7}$NO${5}$) and 2-(3-methoxy-4-nitrophenyl)acetic acid (C${9}$H${9}$NO${5}$) lack the methyl ester group, introducing carboxylic acid functionality. These derivatives exhibit higher acidity (pKa ~2–4) and solubility in aqueous bases, making them suitable for pharmaceutical synthesis. Their similarity scores to the target compound are 0.96 and 0.92, respectively, indicating structural and functional parallels .

Ester Group Variations

  • Ethyl 2-(4-chloro-3-nitrophenyl)acetate (C${10}$H${10}$ClNO$_{4}$) replaces the methyl ester with an ethyl group. This modification increases hydrophobicity (logP ~2.5 vs. ~2.0 for methyl) and may lower melting points due to reduced crystallinity. It is commercially available for research (CAS 745053-53-6) but requires storage at 2–8°C to prevent hydrolysis .
  • Ethyl (4-chloro-3-nitroanilino)(oxo)acetate (C${10}$H${9}$ClN${2}$O${5}$) introduces an amide group, adding hydrogen-bonding capacity. This enhances intermolecular interactions, as seen in crystallographic studies, and broadens utility in heterocyclic synthesis (e.g., thiadiazoles) .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 2-(4-chloro-3-nitrophenyl)acetate C${9}$H${8}$ClNO$_{4}$ Cl (4), NO$_2$ (3) 229.62 Cyclopropanation precursor
Methyl 2-(4-fluoro-3-nitrophenyl)acetate C${9}$H${8}$FNO$_{4}$ F (4), NO$_2$ (3) 213.16 Enhanced electrophilicity
Methyl 2-(4-methoxy-3-nitrophenyl)acetate C${10}$H${11}$NO$_{5}$ OCH$3$ (4), NO$2$ (3) 225.20 Altered solubility, lower reactivity
Ethyl 2-(4-chloro-3-nitrophenyl)acetate C${10}$H${10}$ClNO$_{4}$ Cl (4), NO$_2$ (3) 243.64 Higher hydrophobicity
2-(4-Hydroxy-3-nitrophenyl)acetic acid C${8}$H${7}$NO$_{5}$ OH (4), NO$_2$ (3) 197.15 Pharmaceutical intermediate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(4-chloro-3-nitrophenyl)acetate
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Methyl 2-(4-chloro-3-nitrophenyl)acetate

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